molecular formula C10H16N2O B13509978 1-((2-Methylfuran-3-yl)methyl)piperazine

1-((2-Methylfuran-3-yl)methyl)piperazine

Cat. No.: B13509978
M. Wt: 180.25 g/mol
InChI Key: AHGLVNMBTVMIGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylfuran-3-yl)methyl)piperazine typically involves the reaction of 2-methylfuran with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol, where 2-methylfuran is reacted with piperazine at elevated temperatures to form the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylfuran-3-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohol derivatives .

Scientific Research Applications

1-((2-Methylfuran-3-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Methylfuran-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both furan and piperazine rings. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(2-methylfuran-3-yl)methyl]piperazine

InChI

InChI=1S/C10H16N2O/c1-9-10(2-7-13-9)8-12-5-3-11-4-6-12/h2,7,11H,3-6,8H2,1H3

InChI Key

AHGLVNMBTVMIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CN2CCNCC2

Origin of Product

United States

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